JNJ 17029259 was developed by Janssen Pharmaceuticals and is recognized for its nanomolar potency against VEGF-R2. The compound is classified under the category of kinase inhibitors, which are compounds designed to interfere with the action of specific kinases involved in cellular signaling pathways, particularly those that regulate cell division and survival.
The synthesis of JNJ 17029259 involves several key steps, primarily focusing on the formation of its core structure from simpler precursors. The scalable synthesis process includes:
The synthesis method emphasizes scalability, making it feasible for larger-scale production necessary for clinical trials and potential commercial use .
The molecular formula of JNJ 17029259 is , with a molecular weight of approximately 265.31 g/mol. Its structural features include:
The three-dimensional structure can be visualized using computational chemistry software that predicts its conformations based on molecular dynamics simulations.
JNJ 17029259 primarily undergoes substitution reactions during its synthesis. The critical transformations include:
These reactions are carefully controlled to optimize yield and purity .
JNJ 17029259 exerts its pharmacological effects by specifically inhibiting VEGF-R2 kinase activity. The mechanism involves:
The compound has demonstrated an IC50 value in the low nanomolar range, indicating strong potency in inhibiting VEGF-stimulated cellular responses .
These properties are critical for determining storage conditions and formulation strategies for potential therapeutic applications.
JNJ 17029259 has significant applications in cancer research, particularly in studies focused on:
Research continues into optimizing this compound's structure to enhance its efficacy and reduce potential side effects, paving the way for future clinical applications.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: